molecular formula C27H20N2O6 B11396566 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11396566
M. Wt: 468.5 g/mol
InChI Key: PYSYJDBFCIDKHY-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran moiety, a chromene core, and a carbamoyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common synthetic route begins with the preparation of the benzofuran intermediate, which is then coupled with a chromene derivative. The final step involves the introduction of the carbamoyl group through a reaction with 4-methoxyphenyl isocyanate under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and the resulting biochemical effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-2-phenoxybenzamide: This compound shares a similar carbamoyl group but differs in its core structure, leading to different biological activities.

    (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide: This compound has a similar carbamoyl group and methoxyphenyl moiety but differs in its overall structure and functional groups.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains a methoxyphenyl group but differs significantly in its amine and aniline functionalities.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H20N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H20N2O6/c1-15-7-12-18-20(30)14-23(34-22(18)13-15)26(31)29-24-19-5-3-4-6-21(19)35-25(24)27(32)28-16-8-10-17(33-2)11-9-16/h3-14H,1-2H3,(H,28,32)(H,29,31)

InChI Key

PYSYJDBFCIDKHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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